molecular formula C12H17ClN4O2 B179252 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS No. 10244-24-3

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Cat. No.: B179252
CAS No.: 10244-24-3
M. Wt: 284.74 g/mol
InChI Key: KIWUTYCMQNZUPX-UHFFFAOYSA-N
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Description

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is a heterocyclic compound with the molecular formula C₁₂H₁₇ClN₄O₂. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and two morpholine rings at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine typically involves the reaction of 2,4,6-trichloropyrimidine with morpholine. The reaction is carried out in a mixed solvent system of toluene and water. The procedure involves the following steps :

  • Dissolve morpholine (12.6 ml, 144 mmol) in a mixture of toluene (22 ml) and water (8.8 ml).
  • Dissolve 2,4,6-trichloropyrimidine (4.4 g, 24 mmol) in toluene (22 ml).
  • Slowly add the 2,4,6-trichloropyrimidine solution to the morpholine solution at room temperature.
  • Heat the reaction mixture to 83°C and stir for 3 hours.
  • Cool the reaction mixture and separate the organic phase.
  • Wash the organic phase with hydrochloric acid (10 mol/L) and dry over anhydrous sodium sulfate.
  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (1:1) solvent system to obtain the final compound with a yield of 98%.

Industrial Production Methods

Industrial production methods for 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent system, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The morpholine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an aminopyrimidine derivative.

    Oxidation Reactions: Oxidation of the morpholine rings can lead to the formation of N-oxides.

    Reduction Reactions: Reduction of the pyrimidine ring can result in dihydropyrimidine derivatives.

Scientific Research Applications

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pyrimidine ring and morpholine substituents play a crucial role in binding to the active sites of target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(4-morpholinyl)-6-chloropyrimidine: Similar structure but with different substitution patterns.

    2,6-Diamino-4-chloropyrimidine: Contains amino groups instead of morpholine rings.

    4,6-Dichloropyrimidine: Lacks the morpholine substituents.

Uniqueness

4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUTYCMQNZUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350698
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10244-24-3
Record name 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepare a solution of 22 g (0.12 mol) of 2,4,6-trichloropyrimidine 1, in 95.2 g (110 mL) of toluene and charge it to the 125 mL addition funnel. Charge a nitrogen-flushed 500 mL round bottom 4-neck flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet with 62.7 g (63 mL, 0.72 mol) of morpholine 2, 95.2 g (110 mL) of toluene and 44 g (44 mL) of water. Add the toluene solution of 1 over 10 minutes. Heat the reaction mixture to 83±3° C. Stir at 83±3° C. for 2 h. Check the progress of the reaction. Cool to 30±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Wash the organic phase (top) twice with 200 mL (2×100 mL) of warm (30° C.) water. Separate the phases after each wash. Transfer the organic (top) phase back to the 500 mL reaction flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet. Stir and add 50.0 mL of 10.0 N aqueous hydrochloric acid solution. Heat the solution to 53±3° C. and stir for 12-18 h. Check the progress of the reaction. Cool to 22±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Transfer the aqueous (bottom) phase to a 500 mL round bottom 4-neck flask equipped with a cooling bath, thermocouple, addition funnel, pH probe, mechanical stirrer and nitrogen inlet/outlet. Stir and cool to 0±3° C. Add 85.0 g of 25% aqueous sodium hydroxide solution by drops over 30 minutes, maintaining a batch temperature of 10±10° C. throughout the addition. Warm to 20±3° C. and stir for 30 minutes. Isolate the solids by vacuum filtration. Wash the cake with 3×100 mL of water. Dry the solids (55° C., 30 mbar) for 24 hours to afford 30.9 g (91.9% yield) of 3 as a white crystalline solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
91.9%

Synthesis routes and methods II

Procedure details

To a slurry of 2-morpholino-4,6-dichloropyrimidine (prepared as in Method 22, 2.0 g, 8.54 mmol) in NMP (14 mL), triethylamine (1.43 mL, 10.25 mmol) was added. The heterogeneous mixture was stirred for 15 minutes, then treated with morpholine (0.75 mL, 8.54 mmol). Upon refluxing at 85° C. under argon for 2 hours, the solution was cooled, then added to EtOAc (160 mL). The organic solution was washed with 25 mL of NaHCO3(sat.) (2×), water (2×) and brine, dried over Na2SO4, filtered and concentrated. The crude material was dissolved in 200 mL EtOAc and filtered through a SiO2 pad, further eluting with EtOAc, yielding 2.2 g (93%) of 2,4-dimorpholino-6-chloropyrimidine as an off-white solid. LCMS (m/z): 285.0 (MH+), 1H NMR. (CDCl3): δ 5.86 (s, 1H), 3.71-3.76 (m, 12H), 3.52-3.56 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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